molecular formula C7H10O3 B13878156 2-(4-Oxooxan-3-yl)acetaldehyde

2-(4-Oxooxan-3-yl)acetaldehyde

Cat. No.: B13878156
M. Wt: 142.15 g/mol
InChI Key: DVABWVVZARLLFJ-UHFFFAOYSA-N
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Description

2-(4-Oxooxan-3-yl)acetaldehyde is a cyclic carbonyl compound featuring a tetrahydrofuran-derived 4-oxooxane (morpholinone) ring substituted with an acetaldehyde group at the 3-position. The molecule combines the reactivity of an aldehyde functional group with the steric and electronic effects of a cyclic ketone, making it a structurally unique compound. For instance, similar aldehydes are known as insect pheromones (e.g., Grandlure III/IV in weevils) , while morpholinone derivatives are explored for their bioactive properties .

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

2-(4-oxooxan-3-yl)acetaldehyde

InChI

InChI=1S/C7H10O3/c8-3-1-6-5-10-4-2-7(6)9/h3,6H,1-2,4-5H2

InChI Key

DVABWVVZARLLFJ-UHFFFAOYSA-N

Canonical SMILES

C1COCC(C1=O)CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Oxooxan-3-yl)acetaldehyde can be synthesized through several methods. One common approach involves the oxidation of tetrahydrofuran derivatives. For instance, the oxidation of tetrahydro-3-furanmethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves the catalytic oxidation of tetrahydrofuran derivatives. This process can be carried out in the presence of catalysts such as palladium on carbon (Pd/C) under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxooxan-3-yl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

2-(4-Oxooxan-3-yl)acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Oxooxan-3-yl)acetaldehyde involves its reactivity with various biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity is the basis for its potential biological activity and applications in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Cyclohexylidene Acetaldehydes

Compounds such as (Z)- and (E)-2-(3,3-dimethylcyclohexylidene)acetaldehyde (DMCHA, Grandlure III/IV) share the α,β-unsaturated aldehyde motif with 2-(4-oxooxan-3-yl)acetaldehyde. Key differences include:

  • Cyclic vs.
  • Biological Activity: DMCHA isomers act as aggregation pheromones in beetles (e.g., Anthonomus grandis), whereas the oxane-derived aldehyde’s bioactivity remains unexplored but may differ due to its oxygenated ring .

Simple Aldehydes: Acetaldehyde

Acetaldehyde (CH₃CHO) serves as a baseline for comparing aldehyde reactivity:

  • Stability : Acetaldehyde is prone to oxidation (forming acetic acid) and polymerization, whereas the oxane ring in this compound may stabilize the aldehyde via intramolecular hydrogen bonding or steric hindrance .
  • Environmental Presence : Acetaldehyde is abundant in atmospheric pollution (e.g., 7.80 μg/m³ in Guangzhou) due to anthropogenic sources, while the larger, more complex this compound is likely synthetic and less environmentally persistent .
  • Industrial Relevance : Acetaldehyde is critical in vinification (30–150 mg/L in wines) and tobacco smoke, whereas the oxane analog’s applications are hypothetical but could leverage its dual functional groups for specialty chemical synthesis .

Morpholinone Derivatives

Compounds like 2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide share the morpholinone core but replace the aldehyde with an acetamide group. Key contrasts include:

  • Reactivity : The acetamide’s amide bond enhances hydrolytic stability, whereas the aldehyde in this compound offers electrophilic sites for condensation or Schiff base formation .
  • Synthetic Utility: Morpholinone acetamides are synthesized via ZnCl₂-catalyzed cyclization, suggesting that similar methods (e.g., mercaptoacetic acid reflux) could apply to the target compound .

Data Table: Comparative Properties of this compound and Analogues

Property This compound (Z)-DMCHA Acetaldehyde Morpholinone Acetamide
Molecular Formula C₆H₈O₃ C₁₀H₁₆O C₂H₄O C₁₉H₂₆N₂O₃
Functional Groups Aldehyde, cyclic ketone α,β-unsaturated aldehyde Aldehyde Amide, cyclic ketone
Key Applications Hypothetical: synthesis Insect pheromone Vinification, tobacco Bioactive compounds
Thermal Stability Likely stable (cyclic) Stable as pheromone Low (decomposes readily) High (amide stabilization)
Environmental Persistence Low (synthetic) Moderate (volatile) High (ubiquitous pollutant) Low (complex structure)

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